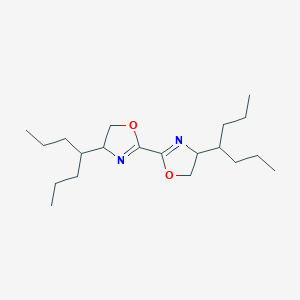
(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis(1-propylbutyl)-2,2'-bioxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole is a synthetic organic compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes two oxazole rings connected by a tetrahydro bridge, each substituted with a 1-propylbutyl group. The stereochemistry of the compound is defined by the (4R,4’R) configuration, indicating the specific spatial arrangement of the substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole typically involves the following steps:
Formation of Oxazole Rings: The initial step involves the formation of oxazole rings through a cyclization reaction. This can be achieved by reacting an appropriate α-hydroxy ketone with an amide in the presence of a dehydrating agent such as phosphorus oxychloride.
Substitution with 1-Propylbutyl Groups: The oxazole rings are then substituted with 1-propylbutyl groups. This can be accomplished through a nucleophilic substitution reaction using a suitable alkyl halide and a strong base like sodium hydride.
Tetrahydro Bridge Formation: The final step involves the reduction of the oxazole rings to form the tetrahydro bridge. This can be achieved using a reducing agent such as lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further modify the tetrahydro bridge, leading to the formation of fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-propylbutyl groups are replaced with other alkyl or aryl groups. Typical reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Fully saturated tetrahydro derivatives.
Substitution: Compounds with different alkyl or aryl substituents.
Scientific Research Applications
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. This modulation can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-butyl)-2,2’-bioxazole: Similar structure but with different alkyl substituents.
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-ethylbutyl)-2,2’-bioxazole: Similar structure with ethyl substituents.
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-methylbutyl)-2,2’-bioxazole: Similar structure with methyl substituents.
Uniqueness
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole is unique due to its specific (4R,4’R) stereochemistry and the presence of 1-propylbutyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H36N2O2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-heptan-4-yl-2-(4-heptan-4-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H36N2O2/c1-5-9-15(10-6-2)17-13-23-19(21-17)20-22-18(14-24-20)16(11-7-3)12-8-4/h15-18H,5-14H2,1-4H3 |
InChI Key |
JCIONGJTAFCVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C1COC(=N1)C2=NC(CO2)C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
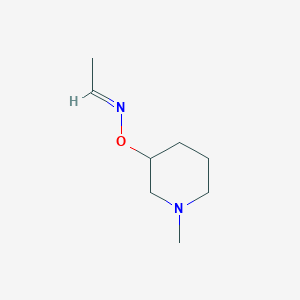
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
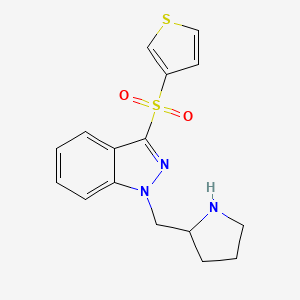
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)

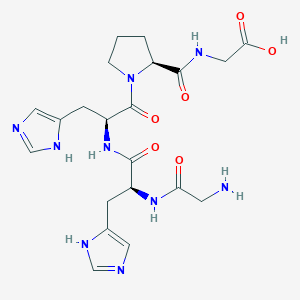
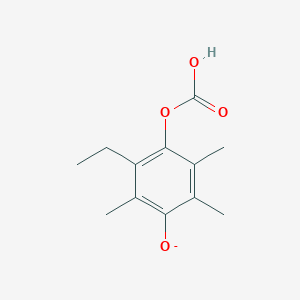


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
![1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15157988.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)
